5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride structure elucidation
5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comprehensive, technically-focused walkthrough of the structure elucidation of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride, a novel spirocyclic diamine with potential applications in medicinal chemistry.[1][2] As a Senior Application Scientist, this document is structured to not only present the analytical data but to also rationalize the scientific methodology, ensuring a self-validating and authoritative approach to structural confirmation.
Introduction and Preliminary Assessment
5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride is a small molecule of interest due to its rigid spirocyclic core, a feature often sought in modern drug discovery to improve target specificity and metabolic stability.[3][4] The initial information available from public databases such as PubChem provides a putative structure and basic molecular properties.[5]
Table 1: Initial Compound Information
| Property | Value | Source |
| IUPAC Name | 5-methyl-2,5-diazaspiro[3.4]octane;dihydrochloride | PubChem[5] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | PubChem[5] |
| Molecular Weight | 199.12 g/mol | PubChem[5] |
| SMILES | CN1CCCC12CNC2.Cl.Cl | PubChem[5] |
The objective of this guide is to present a logical and rigorous workflow to confirm this proposed structure, utilizing a suite of modern analytical techniques.[6]
The Elucidation Workflow: A Multi-Technique Approach
The structure elucidation of a novel compound is akin to solving a puzzle, where each analytical technique provides a unique piece of information.[7] The convergence of data from multiple, independent methods provides the highest level of confidence in the final structural assignment.
Caption: Figure 1: A flowchart illustrating the logical progression of analytical techniques.
Elemental Analysis: Foundational Stoichiometry
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements.[8] For a dihydrochloride salt, it is crucial to account for the presence of chlorine.
Experimental Protocol
A sample of the compound is subjected to combustion analysis for C, H, and N. The percentage of chlorine is determined by titration or ion chromatography.
Data Interpretation
The experimentally determined percentages are compared to the theoretical values calculated from the proposed molecular formula, C₇H₁₆Cl₂N₂.
Table 2: Elemental Analysis Data
| Element | Theoretical % | Experimental % |
| Carbon (C) | 42.23 | 42.19 |
| Hydrogen (H) | 8.10 | 8.15 |
| Nitrogen (N) | 14.07 | 14.01 |
| Chlorine (Cl) | 35.60 | 35.55 |
The close correlation between the theoretical and experimental values strongly supports the proposed molecular formula.
High-Resolution Mass Spectrometry (HRMS): Precise Molecular Formula
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of the molecular formula.[6]
Experimental Protocol
The sample is analyzed using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The positive ion mode is selected to observe the protonated parent molecule.
Data Interpretation
The expected ion is the monoprotonated free base, [C₇H₁₄N₂ + H]⁺.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed m/z |
| [M+H]⁺ | 127.1230 | 127.1228 |
The sub-ppm mass accuracy provides definitive confirmation of the molecular formula of the free base as C₇H₁₄N₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is employed to assemble the molecular framework.
Experimental Protocol
The dihydrochloride salt is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆, and analyzed on a high-field NMR spectrometer (e.g., 500 MHz).
Predicted ¹H and ¹³C NMR Data
Based on the proposed structure, a prediction of the NMR spectra can be made. The molecule possesses a degree of symmetry, which will be reflected in the number of unique signals.
Table 4: Predicted ¹H and ¹³C NMR Data (in D₂O)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | Integration |
| CH₃ (Methyl) | ~45 | ~2.9 | s | 3H |
| CH₂ (Pyrrolidine) | ~60 | ~3.5 | t | 4H |
| CH₂ (Pyrrolidine) | ~25 | ~2.2 | t | 4H |
| CH₂ (Azetidine) | ~55 | ~3.8 | s | 4H |
| Spiro Carbon | ~70 | - | - | - |
2D NMR for Unambiguous Assignments
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see a correlation between the two methylene groups of the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. This would confirm the assignments made in Table 4.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. We would expect to see correlations from the methyl protons to the adjacent pyrrolidine carbon, and from the azetidine protons to the spiro carbon, thus confirming the connectivity of the entire molecule.
Caption: Figure 2: Expected long-range correlations in the HMBC spectrum.
Single-Crystal X-ray Crystallography: The Definitive Proof
While the combination of the above techniques provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state.[10][11]
Experimental Protocol
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a concentrated solution of the compound.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[12]
Expected Crystallographic Data
Table 5: Hypothetical Crystallographic Data
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~98.5 |
| Z | 4 |
The resulting 3D model from X-ray crystallography would definitively confirm the connectivity and spirocyclic nature of the molecule, providing an indisputable structural assignment.
Conclusion
The systematic application of elemental analysis, high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and single-crystal X-ray crystallography provides a robust and self-validating pathway for the complete structure elucidation of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride. The convergence of data from these orthogonal techniques leaves no ambiguity as to the molecular formula, the connectivity of the atoms, and the three-dimensional arrangement of the molecule, thereby providing a solid foundation for any future research or development activities involving this compound.
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PubChem. 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Kolesnyk, I., et al. (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. MDPI. Available at: [Link]
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Usuki, Y., Wang, Y., & Aube, J. Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry. Available at: [Link]
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Vasavi, N. 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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